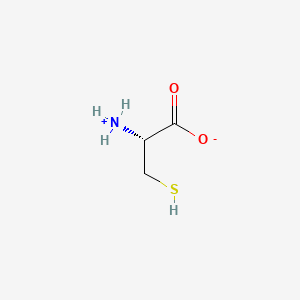

L-(+)-Cysteine

Description

A thiol-containing non-essential amino acid that is oxidized to form cystine.

L-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cysteine has been reported in Indigofera hirsuta, Punica granatum, and other organisms with data available.

Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)

CYSTEINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for liver disease and has 3 investigational indications.

Cysteine is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. Cysteine is a naturally occurring, sulfur-containing amino acid that is found in most proteins, although only in small quantities. Cysteine is unique amongst the twenty natural amino acids as it contains a thiol group. Thiol groups can undergo oxidation/reduction (redox) reactions; when cysteine is oxidized it can form cystine, which is two cysteine residues joined by a disulfide bond. This reaction is reversible: as reduction of this disulphide bond regenerates two cysteine molecules. The disulphide bonds of cystine are crucial to defining the structures of many proteins. Cysteine is often involved in electron-transfer reactions, and help the enzyme catalyze its reaction. Cysteine is also part of the antioxidant glutathione. N-acetyl-L-cysteine (NAC) is a form of cysteine where an acetyl group is attached to cysteine's nitrogen atom and is sold as a dietary supplement. Cysteine is named after cystine, which comes from the Greek word kustis meaning bladder - cystine was first isolated from kidney stones. As cysteine contains a sulphydryl group, it can undergo redox reactions. Oxidation of cysteine can produce a disulfide bond with another thiol, or further oxidation can produce sulphfinic or sulfonic acids. The cysteine thiol group is also a nucleophile and can undergo addition and substitution reactions. Thiol groups become much more reactive when they are ionized, and cysteine residues in proteins have pKa values close to neutrality, so are often in their reactive thiolate form in the cell. The thiol group also has a high affinity for heavy metals and proteins containing cysteine will bind metals such as mercury, lead and cadmium tightly. Due to this ability to undergo redox reactions, cysteine has antioxidant properties. Cysteine is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic disease or who suffer from malabsorption syndromes. Cysteine may at some point be recognized as an essential or conditionally essential amino acid. Cysteine is important in energy metabolism. As cystine, it is a structural component of many tissues and hormones. Cysteine has clinical uses ranging from baldness to psoriasis to preventing smoker's hack. In some cases, oral cysteine therapy has proved excellent for treatment of asthmatics, enabling them to stop theophylline and other medications. Cysteine also enhances the effect of topically applied silver, tin and zinc salts in preventing dental cavities. In the future, cysteine may play a role in the treatment of cobalt toxicity, diabetes, psychosis, cancer and seizures.

A thiol-containing non-essential amino acid that is oxidized to form CYSTINE.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Record name | cysteine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cysteine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3, 7048-04-6 (Hydrochloride) | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022876 | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000207 [mmHg] | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C decomposes, 220 °C | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Historical Significance of L-(+)-Cysteine in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, holds a pivotal position in the landscape of biochemistry. Its discovery in the early 19th century marked a significant milestone in the nascent field of organic chemistry and paved the way for our understanding of protein structure and function. The unique reactivity of its thiol side chain underpins its critical roles in protein architecture through the formation of disulfide bonds, as a nucleophile in enzyme catalysis, and as a key component of the major intracellular antioxidant, glutathione. This technical guide provides a comprehensive overview of the discovery of L-cysteine, its historical significance in the development of biochemical sciences, detailed experimental protocols from its initial isolation to modern characterization techniques, and its central role in cellular signaling pathways, with a particular focus on redox regulation.

Discovery and Historical Context

The journey to understanding L-cysteine began in 1810 when English chemist William Hyde Wollaston isolated a crystalline substance from a urinary calculus (bladder stone). He named this new substance "cystic oxide" due to its origin.[1][2] It wasn't until 1899 that this same substance was isolated from a protein source, horn, by the Swedish chemist Karl Axel Hampus Mörner, who named it "cystine."[3] The monomer, cysteine, was subsequently identified, revealing that cystine is the oxidized dimer of two cysteine molecules. This discovery was crucial as it established for the first time that sulfur-containing amino acids are constituents of proteins.

The early 20th century saw significant advancements in the structural elucidation of amino acids. The fundamental techniques of the time included elemental analysis, solubility studies, and optical rotation measurements. The development of methods like paper chromatography and later, ion-exchange chromatography, revolutionized the separation and identification of individual amino acids from protein hydrolysates, solidifying the understanding of protein composition.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of L-cysteine is fundamental to its application in research and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO₂S | [6] |

| Molecular Weight | 121.16 g/mol | [6] |

| Melting Point | 240 °C (decomposes) | [6] |

| Solubility in Water | 280 g/L (at 25 °C) | [6] |

| pKa₁ (α-carboxyl) | 1.71 - 1.92 | [7][8] |

| pKa₂ (α-amino) | 8.33 - 10.78 | [7][8] |

| pKa₃ (thiol side chain) | 8.33 | [8] |

| Isoelectric Point (pI) | 5.02 - 5.07 | [8][9] |

| Specific Optical Rotation [α]D²⁵ | +8° to +9° (c=5, 1 N HCl) | [6] |

Historical Experimental Protocols

The isolation and characterization of L-cysteine have evolved significantly since its discovery. Below are detailed methodologies for key historical experiments.

Wollaston's Isolation of "Cystic Oxide" (Cystine) from Urinary Calculi (circa 1810)

This protocol is based on the general understanding of chemical techniques available in the early 19th century and Wollaston's own descriptions.

Objective: To isolate the crystalline substance from a urinary calculus.

Materials:

-

Urinary calculus of the "cystic oxide" type

-

Potash (potassium hydroxide) solution

-

Acetic acid

-

Filtration apparatus (e.g., linen or paper)

-

Evaporation apparatus (e.g., a shallow dish)

Methodology:

-

Digestion: The urinary calculus was treated with a solution of potash. Cystic oxide is soluble in alkaline solutions.

-

Filtration: The resulting solution was filtered to remove any insoluble impurities.

-

Precipitation: Acetic acid was added to the filtrate to neutralize the potash. This decrease in pH causes the cystic oxide to precipitate out of the solution as it is insoluble in acidic to neutral conditions.

-

Isolation and Crystallization: The precipitate was collected, likely by filtration, and washed. The purified substance was then allowed to crystallize, forming characteristic hexagonal plates.

Mörner's Isolation of Cystine from Horn (1899)

This protocol is a more refined version of protein hydrolysis and amino acid isolation from the late 19th century.

Objective: To isolate cystine from a protein source (horn).

Materials:

-

Horn shavings

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate solution

-

Decolorizing carbon (charcoal)

-

Filtration apparatus

Methodology:

-

Acid Hydrolysis: Horn shavings were subjected to prolonged boiling with concentrated hydrochloric acid. This process breaks the peptide bonds, releasing the constituent amino acids.

-

Neutralization and Precipitation: The acidic hydrolysate was then carefully neutralized with a sodium acetate solution. As the pH approaches the isoelectric point of cystine, its solubility decreases, causing it to precipitate out of the solution.

-

Decolorization: The crude cystine precipitate was redissolved in dilute acid, and the solution was treated with decolorizing carbon to remove pigments and other impurities.

-

Recrystallization: The decolorized solution was filtered, and the cystine was reprecipitated by the addition of sodium acetate. This recrystallization step was crucial for obtaining a pure product. The resulting crystals were collected, washed, and dried.

Early 20th Century Characterization: The Ninhydrin Test

A key qualitative and later quantitative method for amino acid analysis.

Objective: To detect the presence of amino acids.

Methodology:

-

A small amount of the sample (e.g., the isolated crystals) was dissolved in a suitable solvent.

-

A solution of ninhydrin in ethanol was added to the sample solution.

-

The mixture was heated.

-

The development of a deep blue or purple color indicated the presence of a primary amino acid. Proline, a secondary amine, yields a yellow-orange color.[5]

Experimental Workflow and Signaling Pathway Diagrams

Historical Isolation of Cystine: An Experimental Workflow

The following diagram illustrates the general workflow for the historical isolation of cystine from a protein source, combining elements from both Mörner's and earlier methods.

Redox Regulation of Protein Tyrosine Phosphatase 1B (PTP1B) by Cysteine Oxidation

L-cysteine's thiol group is highly susceptible to oxidation, a property that is harnessed by cells for redox signaling. A prime example is the regulation of protein tyrosine phosphatases (PTPs), such as PTP1B. In response to cellular signals like growth factor stimulation, reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), are generated. H₂O₂ can oxidize the catalytic cysteine residue in the active site of PTP1B, leading to its reversible inactivation. This inactivation allows the signal from protein tyrosine kinases to propagate. The oxidized cysteine can be reduced back to its active form by cellular reducing agents like glutathione.

Historical Significance in Biochemistry

The discovery and subsequent characterization of L-cysteine have had a profound impact on the field of biochemistry:

-

Protein Structure: The identification of the disulfide bond (cystine) as a covalent linkage between polypeptide chains or within a single chain was a landmark discovery. It provided a crucial piece of the puzzle in understanding the three-dimensional structure and stability of proteins.[10] The strength of the disulfide bond is significantly greater than non-covalent interactions, providing structural integrity to many extracellular proteins and enzymes.

-

Enzyme Catalysis: The thiol group of cysteine is a potent nucleophile at physiological pH. This property is exploited in the active sites of numerous enzymes, including proteases (e.g., papain, caspases), where the cysteine residue directly participates in the catalytic mechanism.

-

Redox Biology: The reversible oxidation of cysteine's thiol group to a sulfenic acid, and its subsequent reduction, forms the basis of a critical cellular signaling mechanism.[11][12] This "redox switch" allows cells to respond to oxidative stress and to regulate a wide array of signaling pathways, as exemplified by the PTP1B mechanism.

-

Metabolism and Antioxidant Defense: L-cysteine is a precursor to the tripeptide glutathione (GSH), the most abundant intracellular antioxidant. Glutathione plays a vital role in protecting cells from damage by reactive oxygen species, detoxifying xenobiotics, and maintaining the cellular redox state. The synthesis of cysteine via the transsulfuration pathway from methionine highlights the interconnectedness of amino acid metabolism.

Conclusion

From its serendipitous discovery in a bladder stone to its central role in modern redox biology, this compound has been a subject of intense scientific inquiry for over two centuries. Its unique sulfur-containing side chain endows it with chemical properties that are fundamental to the structure, function, and regulation of proteins and cellular pathways. For researchers and professionals in drug development, a deep understanding of cysteine's biochemistry is indispensable for fields ranging from enzymology and protein engineering to the development of therapeutics targeting oxidative stress-related diseases. The historical journey of L-cysteine serves as a testament to the cumulative nature of scientific discovery and the enduring importance of fundamental biochemical research.

References

- 1. Herman H.J. Lynge & Søn A/S [lynge.com]

- 2. On Cystic Oxide, a New Species of Urinary Calculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptideweb.com [peptideweb.com]

- 9. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Oxidative Inactivation of Protein Tyrosine Phosphatase 1B by Organic Hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of L-(+)-Cysteine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes within mammalian cells, including protein synthesis, detoxification, and antioxidant defense. Its biosynthesis is intricately regulated and primarily occurs through the transsulfuration pathway, which converts methionine to cysteine. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in mammalian cells, detailing the enzymatic reactions, regulatory mechanisms, and its interplay with cellular redox homeostasis. The document includes a compilation of quantitative data, detailed experimental protocols for key enzymes, and visualizations of the involved pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

The Core Transsulfuration Pathway

In mammalian cells, the de novo synthesis of this compound from the essential amino acid L-methionine is accomplished via the transsulfuration pathway. This pathway effectively transfers the sulfur atom from methionine to the carbon skeleton of serine to form cysteine. The process is primarily active in the liver and kidneys and involves a series of enzymatic steps that connect the methionine cycle to cysteine synthesis.

The initial steps involve the conversion of L-methionine to S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine. L-homocysteine stands at a critical metabolic juncture: it can either be remethylated back to methionine or enter the transsulfuration pathway for cysteine synthesis.[1][2]

The two key enzymes of the transsulfuration pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL) .

-

Cystathionine β-synthase (CBS): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of L-homocysteine and L-serine to form L-cystathionine.[3][4] This is the committed step of the transsulfuration pathway.

-

Cystathionine γ-lyase (CGL), also known as cystathionase: This PLP-dependent enzyme catalyzes the subsequent cleavage of L-cystathionine to produce this compound, α-ketobutyrate, and ammonia.[5]

The net reaction of the transsulfuration pathway is: L-Homocysteine + L-Serine → L-Cysteine + α-Ketobutyrate + NH₃ + H₂O

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in the transsulfuration pathway are crucial for understanding the flux and regulation of cysteine biosynthesis. The following tables summarize the reported kinetic values for human Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL). It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric regulators.

Table 1: Kinetic Parameters of Human Cystathionine β-synthase (CBS)

| Substrate | Km (mM) | Vmax (units/mg) | kcat (s⁻¹) | Reference |

| L-Serine | 1.2 ± 0.2 | - | 1.3 ± 0.1 | [6] |

| L-Serine | 2.2 ± 0.5 | - | 2.5 ± 0.4 | [6] |

| L-Homocysteine | 5.6 ± 2.2 (with Cysteamine as surrogate) | - | 1.3 ± 0.1 | [6] |

| L-Homocysteine | 6.6 ± 2.2 (with Cysteamine as surrogate) | - | 2.5 ± 0.4 | [6] |

Note: Vmax and kcat values are often reported under specific assay conditions and may not be directly comparable across different studies. One unit of CBS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of cystathionine per minute.

Table 2: Kinetic Parameters of Human Cystathionine γ-lyase (CGL)

| Substrate | Km (mM) | Vmax (units/mg) | Reference |

| L-Cystathionine | 0.5 | 2.5 | [7] |

Note: One unit of CGL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of cysteine per minute.

Intracellular Metabolite Concentrations

The intracellular concentrations of the substrates and products of the transsulfuration pathway are tightly regulated and can vary significantly between different cell types and metabolic states. The following table provides a range of reported concentrations in mammalian liver cells.

Table 3: Approximate Intracellular Concentrations of Key Metabolites in Mammalian Liver

| Metabolite | Concentration Range (µM) | Reference |

| L-Methionine | 50 - 100 | [8] |

| L-Homocysteine | 5 - 15 (in plasma) | [2] |

| L-Serine | 200 - 600 | [9] |

| L-Cysteine | 20 - 200 | [2] |

Regulation of the Transsulfuration Pathway

The flux through the transsulfuration pathway is meticulously controlled at multiple levels to meet the cellular demand for cysteine while preventing the accumulation of potentially toxic intermediates like homocysteine.

Allosteric Regulation of CBS

Cystathionine β-synthase (CBS) is a key regulatory enzyme. Its activity is allosterically activated by S-adenosylmethionine (SAM).[10][11][12] When SAM levels are high, indicating an abundance of methionine, it binds to the regulatory domain of CBS, causing a conformational change that increases the enzyme's catalytic activity.[10][13] This directs homocysteine towards cysteine synthesis. Conversely, when SAM levels are low, CBS activity is reduced, and homocysteine is preferentially remethylated to methionine.[12]

Transcriptional Regulation of CGL

The expression of Cystathionine γ-lyase (CGL) is regulated at the transcriptional level. Various transcription factors, including NF-κB and Sp1, can bind to the promoter region of the CGL gene to modulate its expression in response to cellular signals such as inflammation and oxidative stress.[14][15][16] For instance, lipopolysaccharide (LPS) has been shown to induce CGL expression through an NF-κB-dependent mechanism.[14]

Interplay with Oxidative Stress

L-cysteine is a crucial precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. The transsulfuration pathway, therefore, plays a vital role in cellular defense against oxidative stress. Under conditions of oxidative stress, the demand for cysteine increases to replenish GSH stores. This can lead to an upregulation of the transsulfuration pathway.[17]

Oxidative stress can also directly impact the enzymes of the pathway. The heme cofactor in CBS acts as a redox sensor, and changes in the cellular redox state can modulate its activity.[12] Furthermore, reactive oxygen species (ROS) can directly modify cysteine residues on proteins, including the enzymes of this pathway, potentially altering their function.[18][19][20]

Experimental Protocols

Spectrophotometric Assay for Cystathionine β-synthase (CBS) Activity

This coupled-enzyme assay measures the production of cystathionine by CBS through its conversion to cysteine by an excess of CGL, followed by the colorimetric detection of cysteine.[21]

Materials:

-

L-Homocysteine

-

L-Serine

-

Pyridoxal 5'-phosphate (PLP)

-

Purified Cystathionine γ-lyase (CGL)

-

Tris-HCl buffer (pH 8.0)

-

Ninhydrin reagent

-

Cell or tissue lysate containing CBS

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, L-serine, and CGL.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the cell or tissue lysate and L-homocysteine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

-

Add the ninhydrin reagent to the reaction mixture.

-

Boil the samples for 10 minutes to allow for color development.

-

Cool the samples and measure the absorbance at 560 nm.

-

Calculate the CBS activity based on a standard curve generated with known concentrations of cysteine.

A continuous spectrophotometric assay can also be employed by coupling the CBS reaction to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6][22]

Fluorometric Assay for Cystathionine γ-lyase (CGL) Activity

This assay measures the production of cysteine from cystathionine using a fluorogenic probe that reacts with the thiol group of cysteine to generate a fluorescent signal.[23][24]

Materials:

-

L-Cystathionine

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 8.0)

-

Fluorogenic thiol probe (e.g., ThioGlo™)

-

Cell or tissue lysate containing CGL

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, and the fluorogenic probe.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding L-cystathionine.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 380/500 nm for ThioGlo™).

-

Calculate the CGL activity from the rate of fluorescence increase, using a standard curve generated with known concentrations of cysteine.

Clinical Relevance

Defects in the transsulfuration pathway can lead to serious metabolic disorders. A deficiency in CBS activity results in homocystinuria, a condition characterized by elevated levels of homocysteine in the blood and urine, which is associated with a range of clinical manifestations including cardiovascular disease, skeletal abnormalities, and intellectual disability.[3] While less severe, CGL deficiency can also lead to an accumulation of cystathionine. Understanding the intricacies of the cysteine biosynthesis pathway is therefore crucial for the development of therapeutic strategies for these and other related disorders.

Conclusion

The biosynthesis of this compound through the transsulfuration pathway is a fundamental metabolic process in mammalian cells, with significant implications for protein structure, antioxidant defense, and overall cellular health. The key enzymes, CBS and CGL, are subject to complex regulatory mechanisms that ensure a balanced supply of cysteine. This technical guide provides a comprehensive overview of this vital pathway, offering valuable data, protocols, and visual aids to support further research and drug development efforts in this field.

References

- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 6. A continuous spectrophotometric assay for human cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human cystathionine β-synthase (CBS) contains two classes of binding sites for S-adenosylmethionine (SAM): complex regulation of CBS activity and stability by SAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dietary serine and cystine attenuate the homocysteine-raising effect of dietary methionine: a randomized crossover trial in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 13. Regulation of human cystathionine beta-synthase by S-adenosyl-L-methionine: evidence for two catalytically active conformations involving an autoinhibitory domain in the C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Transcriptional Regulation of Cystathionine-γ-Lyase in Endothelial Cells by NADPH Oxidase 4-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cysteine Assay Kit (Fluorometric) (ab211099) is not available | Abcam [abcam.com]

- 24. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of L-(+)-Cysteine in Protein Structure and Disulfide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the amino acid L-(+)-Cysteine in protein architecture, with a specific focus on the formation and function of disulfide bonds. It is intended to serve as a detailed resource, incorporating fundamental principles, quantitative data, and established experimental methodologies.

Introduction to this compound

This compound (Cys or C) is a semi-essential, sulfur-containing proteinogenic amino acid.[1][2] Its defining feature is the presence of a thiol (-SH) group in its side chain, which imparts unique chemical reactivity that is central to many of its biological functions.[3] This thiol group is a potent nucleophile and is readily oxidized, making cysteine a key player in both structural and catalytic processes within the cell.[1][2][]

While traditionally considered a polar, hydrophilic amino acid, cysteine's side chain also exhibits hydrophobic characteristics, often being found in hydrophobic regions of proteins.[2] This dual nature allows it to participate in a wide range of molecular interactions. Cysteine is genetically encoded by the codons UGU and UGC.[2]

Physicochemical Properties of L-Cysteine

A summary of the key physicochemical properties of L-Cysteine is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂S | [][5] |

| Molecular Weight | 121.16 g/mol | [5][6] |

| pKa (Carboxyl) | 1.71 | [3] |

| pKa (Amino) | 10.78 | [3] |

| pKa (Thiol Side Chain) | 8.33 (can vary significantly in proteins) | [3][7] |

| Solubility in Water | 28 g/100 mL (at 25°C) | [6] |

| Chirality | L-configuration (R-chirality in the R/S system) | [2][] |

The Disulfide Bond: Formation and Properties

The most prominent role of cysteine in protein structure is its ability to form disulfide bonds (also known as disulfide bridges or cystine linkages). This occurs through the oxidation of the thiol groups of two cysteine residues, forming a covalent S-S bond.[7][8] The resulting molecule, composed of two linked cysteines, is called cystine.[7]

The Chemical Mechanism of Disulfide Bond Formation

Disulfide bond formation is an oxidation reaction.[8] In vivo, this process is not spontaneous but is a tightly regulated enzymatic process that primarily occurs in specific cellular compartments.[7] The fundamental reaction is a thiol-disulfide exchange.[7] The process is initiated by a deprotonated thiol group, a thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH).[7] The pKa of a typical cysteine thiol group is around 8.3, but this can vary dramatically within the microenvironment of a protein, influencing its reactivity.[7][9]

In eukaryotic cells, disulfide bonds are predominantly formed in the oxidizing environment of the endoplasmic reticulum (ER) lumen and the mitochondrial intermembrane space.[7][10] The cytosol is a reducing environment, which generally destabilizes disulfide bonds.[7][11]

The key steps in the ER are:

-

Oxidation: An enzyme, typically from the Protein Disulfide Isomerase (PDI) family, in its oxidized state (containing a disulfide bond) interacts with a newly synthesized polypeptide chain.[8][11]

-

Thiol-Disulfide Exchange: A cysteine residue on the substrate protein attacks the disulfide bond of the PDI enzyme.[11]

-

Mixed Disulfide Intermediate: A temporary, mixed disulfide bond is formed between the PDI enzyme and the substrate protein.[12]

-

Intramolecular Attack: A second cysteine residue on the substrate protein attacks the mixed disulfide, forming a stable disulfide bond within the substrate and releasing the now-reduced PDI enzyme.[12]

-

PDI Re-oxidation: The reduced PDI is re-oxidized by enzymes like Endoplasmic Reticulum Oxidoreductin 1 (Ero1), which ultimately transfers electrons to molecular oxygen.[10]

This process ensures the correct pairing of cysteine residues, which is critical for proper protein folding.[8] If incorrect (non-native) disulfide bonds are formed, PDI can also catalyze their reduction and isomerization until the native conformation is achieved.[10]

Quantitative Aspects of the Disulfide Bond

Disulfide bonds impart significant structural constraints on a polypeptide chain.

| Parameter | Description | Typical Value |

| S-S Bond Length | The distance between the two sulfur atoms. | ~2.05 Å |

| C-S-S Bond Angle | The angle formed by the carbon-sulfur-sulfur atoms. | ~103° |

| χss Dihedral Angle | The torsion angle between the Cβ−Sγ−Sγ−Cβ atoms. | Typically close to ±90°[7] |

| Stabilization Energy | The energy by which a disulfide bond stabilizes the folded protein. | 2-5 kcal/mol per bond |

| Redox Potential | The tendency of the disulfide bond to be reduced. | Varies widely (-180 mV in ER to more negative values)[10][13] |

Role in Protein Structure and Stability

Disulfide bonds are a cornerstone of the tertiary and quaternary structures of many proteins, particularly those that are secreted or exposed to the extracellular environment.[7][8][14]

-

Thermodynamic Stability: By covalently linking different parts of the polypeptide chain, disulfide bonds dramatically decrease the conformational entropy of the unfolded state. This cross-linking biases the protein towards its folded, native conformation, thereby increasing its thermodynamic stability.[7]

-

Structural Rigidity: They act as "molecular staples," creating rigid connections that help maintain the protein's specific three-dimensional shape. This is crucial for the function of proteins like antibodies, where disulfide bonds stabilize the antigen-binding sites, and for enzymes that rely on a stable active site.[8]

-

Folding Nucleation: Disulfide bonds can act as a nucleus for a hydrophobic core during protein folding, where local hydrophobic residues condense around the bond.[7]

-

Protection from Degradation: The increased stability provided by disulfide bonds makes proteins more resistant to denaturation by heat or chemical agents and less susceptible to proteolytic degradation.[3][14]

Cysteine in Signaling and Catalysis

Beyond its structural role, the reactivity of the cysteine thiol group is central to cellular signaling and enzyme catalysis.

-

Enzyme Active Sites: The nucleophilic nature of the thiolate anion makes cysteine a key residue in the active sites of many enzymes, such as thiol proteases (e.g., papain, cathepsins) and various oxidoreductases.[1]

-

Redox Signaling: Cysteine residues act as redox switches. Their thiol groups can be reversibly oxidized to sulfenic acid (SOH), sulfinic acid (SO₂H), or sulfonic acid (SO₃H) by reactive oxygen species (ROS). This modification can alter a protein's function, localization, or interaction with other proteins, forming the basis of redox signaling pathways.

-

Metal Ion Coordination: The thiol group is an excellent ligand for binding metal ions. Cysteine residues are critical for coordinating metal cofactors in proteins, such as iron-sulfur clusters and zinc fingers.[2]

-

Glutathione Precursor: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The thiol group of glutathione is responsible for neutralizing free radicals and protecting cells from oxidative damage.[1][15]

Experimental Protocols for Cysteine and Disulfide Bond Analysis

Accurate characterization of cysteine residues and disulfide bonds is critical in protein research and drug development.

Protocol: Quantification of Free Thiols using Ellman's Reagent

This method quantifies the number of accessible free cysteine thiol groups in a protein.

Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, reacts with a free thiol group in a thiol-disulfide exchange reaction. This reaction releases a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a distinct yellow color and a strong absorbance maximum at 412 nm.

Materials:

-

Protein sample of known concentration

-

Ellman's Reagent Stock Solution: 4 mg DTNB in 1 mL of reaction buffer.

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

Spectrophotometer and cuvettes.

-

Cysteine or Glutathione standard for calibration curve.

Methodology:

-

Prepare Standard Curve (Optional but Recommended):

-

Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the reaction buffer.

-

To 50 µL of each standard, add 2.5 mL of reaction buffer and 100 µL of DTNB stock solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm against a buffer blank.

-

Plot absorbance vs. thiol concentration to generate a standard curve.

-

-

Sample Measurement:

-

Prepare a reaction mixture containing the protein sample (e.g., 10-100 µM final concentration) in the reaction buffer. The total volume should be consistent with the standard curve preparation (e.g., 2.55 mL).

-

Prepare a "protein blank" containing the same concentration of protein in buffer but without the DTNB reagent to correct for any intrinsic protein absorbance at 412 nm.

-

Prepare a "reagent blank" containing only the reaction buffer and DTNB.

-

Add 100 µL of DTNB stock solution to the sample mixture.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the absorbance at 412 nm. Subtract the absorbance of the protein blank from the sample reading.

-

-

Calculation:

-

Use the corrected absorbance to determine the concentration of thiol groups from the standard curve.

-

Alternatively, use the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), c is the molar concentration of thiol groups, and l is the path length of the cuvette (typically 1 cm).

-

Calculate the number of free thiols per protein molecule: Moles of Thiol / Moles of Protein = (Thiol Concentration) / (Protein Concentration)

-

// Nodes Start [label="Start: Quantify Free Thiols", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Sample [label="Prepare Protein Sample\n(Known Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Reagent [label="Prepare Ellman's Reagent\n(DTNB in Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Protein and DTNB", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 15 min\nat Room Temperature", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Absorbance at 412 nm", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Thiol Concentration\n(Using Beer-Lambert Law)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Result:\nMoles of Thiol per Mole of Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blank [label="Prepare Blanks\n(Protein & Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Sample; Start -> Prep_Reagent; Prep_Sample -> Mix; Prep_Reagent -> Mix; Mix -> Incubate; Incubate -> Measure; Blank -> Measure [style=dashed, label="Correct for background"]; Measure -> Calculate; Calculate -> Result; } /dot

Protocol: Disulfide Bond Mapping using Mass Spectrometry

This protocol provides a general workflow for identifying which cysteine residues are linked in a protein.

Principle: The protein is digested into smaller peptides under non-reducing conditions, preserving the disulfide bonds. The resulting peptide mixture is then analyzed by mass spectrometry (MS). Disulfide-linked peptides will have a combined mass equal to the sum of the individual peptides minus two protons (for the two hydrogens lost during oxidation). Fragmentation analysis (MS/MS) confirms the identity of the linked peptides.

Materials:

-

Purified protein sample

-

Denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl)

-

Alkylation agent (e.g., Iodoacetamide, IAM) to block any free thiols.

-

Protease (e.g., Trypsin, Chymotrypsin)

-

LC-MS/MS system (e.g., Orbitrap, Q-TOF)

-

Data analysis software (e.g., Proteome Discoverer, MaxQuant)

Methodology:

-

Denaturation and Alkylation:

-

Denature the protein in a denaturing buffer to expose all cysteine residues.

-

Block any free (unpaired) thiols by adding an alkylating agent like IAM. This prevents artificial disulfide bond formation or scrambling during the procedure. Incubate in the dark for 30-60 minutes.

-

Quench the excess alkylating agent with a thiol-containing compound like DTT.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration to a level compatible with protease activity (e.g., <1 M Urea for Trypsin).

-

Add the protease and incubate overnight at the optimal temperature (e.g., 37°C for Trypsin).

-

-

LC-MS/MS Analysis:

-

Inject the peptide digest onto a liquid chromatography (LC) system coupled to a mass spectrometer.

-

Separate the peptides based on hydrophobicity using a reverse-phase column.

-

Analyze the eluting peptides using the mass spectrometer. The instrument will acquire full MS scans (to measure the mass-to-charge ratio of intact peptides) and MS/MS scans (to fragment selected peptides and determine their amino acid sequence).

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against the known protein sequence.

-

The software will identify standard linear peptides as well as "cross-linked" peptides.

-

A disulfide-linked peptide pair will be identified by a specific mass signature and fragmentation patterns that correspond to both constituent peptides. The software reports the specific cysteine residues involved in the linkage.

-

Conclusion

This compound is an amino acid of profound importance in protein science. Its unique thiol-containing side chain is the basis for the formation of disulfide bonds, which are indispensable for the structural integrity and stability of a vast number of proteins. Furthermore, the reactivity of this thiol group endows cysteine with critical roles in enzyme catalysis and cellular redox signaling. A thorough understanding of cysteine chemistry, coupled with robust analytical techniques, is essential for researchers in basic science and is a critical component of modern drug development and protein engineering.

References

- 1. cryst.bbk.ac.uk [cryst.bbk.ac.uk]

- 2. Cysteine - Wikipedia [en.wikipedia.org]

- 3. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. L-Cysteine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disulfide - Wikipedia [en.wikipedia.org]

- 8. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Native Disulfide Bond Formation in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. quora.com [quora.com]

- 15. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

The Antioxidant Profile of L-(+)-Cysteine: A Technical Guide to its Mechanisms and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in cellular defense against oxidative stress. Its antioxidant capabilities are multifaceted, stemming from its direct radical scavenging properties and, more significantly, its role as a crucial precursor to glutathione (GSH), the most abundant endogenous antioxidant. This technical guide provides an in-depth exploration of the antioxidant properties of L-Cysteine, detailing its mechanisms of action, summarizing key quantitative data, providing experimental protocols for its assessment, and visualizing associated cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. L-Cysteine is a cornerstone of the cellular antioxidant defense system.[1] Its thiol (-SH) group is highly reactive and participates in various redox reactions, directly neutralizing free radicals. However, its most critical contribution to cellular antioxidant capacity is its rate-limiting role in the synthesis of glutathione.[2] This guide will dissect the intricate mechanisms through which L-Cysteine exerts its protective effects.

Mechanisms of Antioxidant Action

The antioxidant activity of L-Cysteine is not confined to a single mechanism but is a concert of direct and indirect actions that collectively mitigate oxidative damage.

Direct Radical Scavenging

The sulfhydryl group of L-Cysteine can directly donate a hydrogen atom to various free radicals, thereby neutralizing their reactivity. This direct scavenging activity, while present, is considered a minor component of its overall antioxidant effect compared to its role in glutathione synthesis.[1]

Precursor to Glutathione Synthesis

The paramount antioxidant function of L-Cysteine lies in its role as a precursor for the synthesis of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide that is the most abundant intracellular antioxidant.[1] The synthesis of glutathione is a two-step enzymatic process:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in glutathione synthesis.

-

Addition of Glycine: Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminal end of γ-glutamylcysteine to form glutathione.

The availability of L-Cysteine is often the limiting factor in the rate of glutathione synthesis, highlighting its importance in maintaining cellular redox homeostasis.

Modulation of Antioxidant Enzyme Activity

L-Cysteine has been shown to enhance the activity of key antioxidant enzymes, further bolstering the cell's defense against oxidative stress. These enzymes include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.

By increasing the activity of these enzymes, L-Cysteine contributes to the efficient removal of harmful ROS.

Metal Ion Chelation

The sulfhydryl group of L-Cysteine can chelate pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can participate in the Fenton reaction, which generates the highly reactive hydroxyl radical (•OH). By sequestering these metals, L-Cysteine prevents the formation of this damaging radical.[3]

Quantitative Data on Antioxidant Properties

The following tables summarize quantitative data related to the antioxidant properties of L-Cysteine and related compounds.

Table 1: Direct Radical Scavenging Activity of L-Cysteine and Related Thiols

| Compound | Assay | IC50 / EC50 Value | Source(s) |

| L-Cysteine | DPPH | 104.3 µg/mL | [4][5] |

| N-Acetylcysteine (NAC) | DPPH | - | Data not consistently reported as IC50 |

| Glutathione (GSH) | DPPH | - | Data not consistently reported as IC50 |

| N-Acetylcysteine (NAC) | ABTS | Higher than NAC at lower concentrations | [6] |

| Glutathione (GSH) | ABTS | Scavenged 99.47±0.29 - 99.68±0.02% at 100-400 µg/mL | [3] |

Note: IC50/EC50 values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity. Data for NAC and GSH are included for comparative purposes.

Table 2: Effect of L-Cysteine on Antioxidant Enzyme Activity

| Enzyme | Treatment | Change in Activity | Source(s) |

| Catalase (CAT) | 100 mg/kg L-cysteine in TBI rats | 76.1% increase | [7] |

| 200 mg/kg L-cysteine in TBI rats | 200% increase | [7] | |

| Superoxide Dismutase (SOD) | 100 mg/kg L-cysteine in TBI rats | 65.9% increase | [7] |

| 200 mg/kg L-cysteine in TBI rats | 323.6% increase | [7] | |

| Glutathione Peroxidase (GPx) | 100 mg/kg L-cysteine in TBI rats | 47.9% increase | [7] |

| 200 mg/kg L-cysteine in TBI rats | 250% increase | [7] |

TBI: Traumatic Brain Injury

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of L-Cysteine's antioxidant properties are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

-

-

Sample Preparation:

-

Prepare a series of concentrations of L-Cysteine in the same solvent as the DPPH solution.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the L-Cysteine solution to a fixed volume of the DPPH solution.

-

Prepare a control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of L-Cysteine that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the different concentrations of L-Cysteine.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized by potassium persulfate to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the colored radical cation is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare a series of concentrations of L-Cysteine in a suitable solvent.

-

-

Assay Procedure:

-

Add a specific volume of the L-Cysteine solution to a fixed volume of the diluted ABTS•+ solution.

-

Prepare a control containing the solvent and the ABTS•+ solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance of the solutions at 734 nm.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula:

-

Ferrous Ion (Fe²⁺) Chelating Assay

Principle: The assay is based on the competition between the chelating agent (L-Cysteine) and ferrozine for the ferrous ions. Ferrozine forms a stable magenta-colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the color intensity, which is measured spectrophotometrically at 562 nm.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of L-Cysteine at various concentrations.

-

Prepare a solution of FeCl₂ (e.g., 2 mM).

-

Prepare a solution of ferrozine (e.g., 5 mM).

-

-

Assay Procedure:

-

Mix the L-Cysteine solution with the FeCl₂ solution.

-

Incubate the mixture for a short period to allow chelation to occur.

-

Add the ferrozine solution to initiate the color-forming reaction.

-

Incubate at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance at 562 nm. A control is prepared without L-Cysteine.

-

-

Calculation:

-

The percentage of ferrous ion chelating activity is calculated as:

-

The IC50 value can be determined from a plot of chelating activity against L-Cysteine concentration.

-

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is often based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system). SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of the detector molecule.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction mixture containing a superoxide generating system (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., NBT).

-

-

Sample Preparation:

-

Prepare cell or tissue lysates containing SOD.

-

-

Assay Procedure:

-

Add the sample to the reaction mixture.

-

Incubate at a specific temperature for a defined time.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).

-

-

Calculation:

-

The percentage inhibition of the reaction is calculated, and the SOD activity is expressed in units per milligram of protein. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

-

Catalase (CAT) Activity Assay

Principle: The most common method measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically by the decrease in absorbance at 240 nm.[2]

Methodology:

-

Reagent Preparation:

-

Prepare a solution of hydrogen peroxide (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

-

Sample Preparation:

-

Prepare cell or tissue lysates containing catalase.

-

-

Assay Procedure:

-

Add the sample to the hydrogen peroxide solution.

-

Immediately monitor the decrease in absorbance at 240 nm over time using a spectrophotometer.

-

-

Calculation:

-

The rate of H₂O₂ decomposition is calculated from the linear portion of the absorbance curve. Catalase activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Signaling Pathways and Workflows

The antioxidant functions of L-Cysteine are intricately linked to cellular signaling pathways that regulate the expression of antioxidant genes.

Glutathione Biosynthesis Pathway

Caption: The two-step enzymatic synthesis of glutathione from L-glutamate, L-cysteine, and glycine.

Keap1-Nrf2 Antioxidant Response Pathway

Under conditions of oxidative stress, L-Cysteine can influence the Keap1-Nrf2 pathway, a critical regulator of the expression of numerous antioxidant and detoxification genes.

Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.

Experimental Workflow for Assessing Antioxidant Mechanisms

Caption: A logical workflow for the comprehensive evaluation of L-Cysteine's antioxidant mechanisms.

Conclusion

This compound is a potent and versatile antioxidant with a multi-pronged mechanism of action. While it possesses direct radical scavenging and metal-chelating properties, its most significant contribution to cellular antioxidant defense is its role as the rate-limiting precursor for the synthesis of glutathione. Furthermore, L-Cysteine enhances the activity of crucial antioxidant enzymes, thereby fortifying the cell's ability to neutralize reactive oxygen species. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for leveraging the therapeutic potential of L-Cysteine and its derivatives in the prevention and treatment of oxidative stress-related diseases. This guide provides a foundational resource for researchers and professionals dedicated to advancing this field of study.

References

- 1. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications [mdpi.com]

- 2. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple kinetic method for assessing catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis [mdpi.com]

L-(+)-Cysteine as a Precursor for Glutathione Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular non-protein thiol, playing a pivotal role in cellular antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The synthesis of this critical molecule is a tightly regulated two-step enzymatic process, with the availability of L-(+)-Cysteine being the primary rate-limiting factor.[3][4][5] This technical guide provides an in-depth exploration of L-Cysteine's central role as a precursor for glutathione synthesis, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Biochemical Pathway of Glutathione Synthesis

The intracellular synthesis of glutathione occurs in the cytosol via two sequential ATP-dependent enzymatic reactions:

-

Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a gamma-peptide bond between the γ-carboxyl group of L-glutamate and the amino group of L-cysteine.[6] This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL) , formerly known as γ-glutamylcysteine synthetase.[7][8] The activity of GCL is a critical control point in GSH synthesis and is subject to feedback inhibition by glutathione itself.[6]

-

Formation of Glutathione: The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine, a reaction catalyzed by Glutathione Synthetase (GS) .[1][7] Unlike GCL, GS is not subject to feedback inhibition by GSH.[6]